![molecular formula C26H25N7O2 B2417352 N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide CAS No. 1005715-39-8](/img/structure/B2417352.png)
N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide
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Description
The compound is a complex organic molecule with multiple functional groups, including a pyrazole and a pyrimidine ring, which are common structures in many pharmaceutical compounds . The presence of these structures suggests that this compound could potentially have biological activity, although without specific studies, it’s hard to say for sure.
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It includes a pyrazole ring, a pyrimidine ring, and a phenoxypropanamide group. These groups are likely to confer specific chemical properties to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the phenoxypropanamide group might make it more polar, while the pyrazole and pyrimidine rings could potentially participate in aromatic stacking interactions .Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O2/c1-16-9-8-12-22(18(16)3)32-24-21(14-29-32)25(28-15-27-24)33-23(13-17(2)31-33)30-26(34)19(4)35-20-10-6-5-7-11-20/h5-15,19H,1-4H3,(H,30,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXIPGFBGIVDKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C(C)OC5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide |
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